molecular formula C31H48O4 B564630 Sootepin D CAS No. 1154518-97-4

Sootepin D

Cat. No.: B564630
CAS No.: 1154518-97-4
M. Wt: 484.721
InChI Key: ILOHMDKQENYFEG-YSIJHDMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sootepin D is primarily extracted from natural sources, specifically the apical buds of Gardenia sootepensis. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from plant material. Efforts are ongoing to develop synthetic routes that could facilitate its large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

Sootepin D has shown promising anti-inflammatory effects. Research indicates that it can inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity, a key pathway involved in inflammation . The half-maximal inhibitory concentration (IC50) for this activity was determined to be approximately 8.3 µM, indicating its potency in modulating inflammatory responses.

2. Anticancer Potential

In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit nitric oxide production in macrophage cells, which is crucial for cancer progression . The compound's ability to modulate signaling pathways associated with cancer cell proliferation suggests its potential as a chemopreventive agent.

Case Study 1: Inhibition of NF-κB Pathway

A detailed study investigated the effects of this compound on human embryonic kidney cells (HEK293). The researchers treated these cells with various concentrations of this compound and measured the activation of NF-κB in response to TNF-α stimulation. The results confirmed that this compound effectively reduced NF-κB activation, supporting its role as an anti-inflammatory agent .

Concentration (µM)NF-κB Activity (% Inhibition)
00
545
1065
2080

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated significant cytotoxicity at higher concentrations, with an IC50 value of approximately 15 µM for MCF-7 cells.

Cell LineIC50 (µM)
MCF-715
A54920

Comparison with Similar Compounds

Uniqueness of Sootepin D: this compound stands out due to its specific inhibition of tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity, which is not as prominently observed in the other similar triterpenes. This unique mechanism of action makes it a valuable compound for targeted anti-inflammatory therapies .

Biological Activity

Sootepin D is a triterpene compound derived from the apical bud of Gardenia sootepensis, a plant belonging to the Rubiaceae family. This compound has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₃₁H₄₈O₄
  • Molecular Weight : 484.71 g/mol
  • CAS Number : 1154518-97-4
  • PubChem CID : 44179869

This compound primarily exerts its biological effects through the inhibition of nuclear factor kappa B (NF-κB) activity, a key regulator in inflammatory responses. The compound shows an IC50 value of 8.3 μM for inhibiting TNF-α-induced NF-κB activity, indicating a moderate potency in this regard .

NF-κB is involved in various biological processes, including inflammation and immune response. Aberrant activation of NF-κB has been linked to several inflammatory diseases such as rheumatoid arthritis and septic shock, making this compound a potential candidate for therapeutic applications .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators. Notably, it inhibits nitric oxide (NO) production, which is often elevated during inflammatory responses. The following table summarizes the IC50 values of this compound and other related compounds:

CompoundIC50 (μM)Target
This compound8.3TNF-α-induced NF-κB
Coronalolide5.6TNF-α-induced NF-κB
Coronalolide Methyl Ester6.0TNF-α-induced NF-κB
Coronalonic Acid15.0 - 19.7NO production

Case Studies and Research Findings

  • Isolation and Characterization :
    A study conducted by Woo et al. (2016) focused on the bioassay-guided fractionation of dichloromethane extracts from Gardenia sootepensis. This research led to the isolation of several triterpenes, including this compound, which were evaluated for their ability to inhibit TNF-α-induced NF-κB activity and NO production .
  • Comparative Analysis :
    In a comparative study involving various triterpenes from Gardenia philastrei, this compound was found to have a significant inhibitory effect on LPS-induced NO production in RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent .
  • Potential Therapeutic Applications :
    Given its mechanism of action and biological activity, this compound may serve as a lead compound for developing new anti-inflammatory therapies. Its ability to modulate NF-κB activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Properties

IUPAC Name

methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHMDKQENYFEG-YSIJHDMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.